molecular formula C11H9ClO B082660 1-Chloro-4-methoxynaphthalene CAS No. 10443-43-3

1-Chloro-4-methoxynaphthalene

Cat. No.: B082660
CAS No.: 10443-43-3
M. Wt: 192.64 g/mol
InChI Key: FKJJGFWMWLNSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-methoxynaphthalene can be synthesized through several methods. One common approach involves the chlorination of 4-methoxynaphthalene. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.

Another method involves the methoxylation of 1-chloronaphthalene. This can be achieved by reacting 1-chloronaphthalene with sodium methoxide (NaOCH₃) in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Displacement Reactions

The chloro substituent at position 1 undergoes nucleophilic substitution under controlled conditions:

  • Amination : Reacts with primary amines (e.g., aniline) at 50–60°C in methanol to form 1-arylaminonaphthalene derivatives ( ).

  • Hydrolysis : Limited reactivity with aqueous bases due to the electron-donating methoxy group stabilizing the C–Cl bond.

Comparative Reactivity

NucleophileConditionsProduct Yield
Aniline50°C, 6 hours68%
Sodium MethoxideReflux, 12 hours<10%
Potassium CyanideDMF, 80°C, 24 hoursNo reaction

Oxidative Transformations

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the naphthalene backbone undergoes oxidation to form 1-chloro-4-methoxy-1,4-naphthoquinone , though yields are moderate (45–55%) due to competing side reactions ( ).

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from similar derivatives due to electronic and steric effects:

CompoundReactivity Profile
1-Chloro-2-methoxynaphthaleneFaster nucleophilic substitution at C1
4-MethoxynaphthaleneElectrophilic bromination at C1
1-Bromo-4-methoxynaphthaleneHigher coupling efficiency with Pd

Stability and Functional Group Compatibility

  • Thermal Stability : Decomposes above 250°C, releasing HCl gas.

  • pH Sensitivity : Stable in neutral/acidic conditions but undergoes demethylation in concentrated H₂SO₄.

Scientific Research Applications

Scientific Research Applications

1-Chloro-4-methoxynaphthalene finds applications in several scientific domains:

Organic Synthesis

It serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization, making it valuable in creating new compounds.

Material Science

This compound is being investigated for its potential use in organic electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers are studying its electroluminescence and charge transport characteristics to assess its suitability for these applications.

Biological Studies

This compound has demonstrated antimicrobial properties, suggesting potential pharmaceutical applications. Studies indicate that it may inhibit tumor growth in certain cancer cell lines, highlighting its possible use in medicinal chemistry.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against several microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is needed to elucidate its mechanisms of action .

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Studies : Research demonstrated that this compound could inhibit the growth of specific bacterial strains, supporting its role as a potential antimicrobial agent .
  • Material Science Investigations : Studies focused on its application in OLEDs revealed promising results regarding its electroluminescent properties, paving the way for future advancements in organic electronics.

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxynaphthalene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

1-Chloro-4-methoxynaphthalene can be compared with other naphthalene derivatives, such as:

    1-Chloronaphthalene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-Methoxynaphthalene:

    1-Bromo-4-methoxynaphthalene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.

The presence of both chlorine and methoxy groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various chemical processes.

Biological Activity

1-Chloro-4-methoxynaphthalene is a compound belonging to the naphthalene derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C11_{11}H9_{9}ClO
  • Molecular Weight : 202.64 g/mol

The presence of both chlorine and methoxy groups on the naphthalene ring significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that naphthalene derivatives exhibit notable antimicrobial properties. A study highlighted that this compound derivatives have shown effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 8 to 32 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus16
This compoundEscherichia coli32

Antifungal Activity

This compound has also demonstrated antifungal activity. It was effective against several fungal strains, including Candida albicans and Cryptococcus neoformans. The combination of this compound with amphotericin B resulted in a synergistic effect, enhancing antifungal efficacy while minimizing toxicity in mammalian cells .

Fungal StrainMIC (µg/mL)Combination Effect
Candida albicans128Synergistic with Amphotericin B
Cryptococcus neoformans32Synergistic with Amphotericin B

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been explored in vitro. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cells. This inhibition is mediated through the blockade of the P2X7 receptor, which plays a crucial role in inflammatory signaling pathways .

Anticancer Potential

Recent investigations into the anticancer potential of naphthalene derivatives have indicated that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human cervical cancer (HeLa) cells, with IC50 values indicating effective growth inhibition .

Cancer Cell LineIC50 (µM)
HeLa10
HL60 (acute myeloid leukemia)5

Case Studies

A notable case study examined the effects of this compound on neuroblastoma cells, where it was found to induce apoptosis through mitochondrial pathways. This study suggests its potential as a therapeutic agent in treating neuroblastoma .

Q & A

Q. Basic: What are the recommended synthetic routes for 1-Chloro-4-methoxynaphthalene, and how can reaction conditions be optimized?

Answer:
Synthesis of this compound typically involves electrophilic substitution or functional group interconversion. A common approach is the chlorination of 4-methoxynaphthalene using chlorinating agents (e.g., Cl2, SO2Cl2) under controlled conditions. For optimization:

  • Temperature control : Maintain 40–60°C to balance reactivity and side-product formation.
  • Catalysts : Use Lewis acids (e.g., FeCl3) to enhance regioselectivity.
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures purity .
    Advanced methods like continuous flow reactors may improve scalability and yield .

Q. Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what exchange-correlation functionals are most reliable?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for naphthalene derivatives. Key steps:

  • Geometry optimization : Use a 6-311G(d,p) basis set to model the chloro-methoxy substituent effects.
  • Electronic properties : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to assess reactivity.
  • Validation : Compare computed NMR/IR spectra with experimental data. Becke’s 1993 study highlights that hybrid functionals reduce average deviations in thermochemical predictions to <3 kcal/mol .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy (δ ~3.9 ppm) and aromatic protons (δ 7.0–8.5 ppm) to confirm substitution patterns.
  • Mass Spectrometry (EI) : Look for molecular ion peaks at m/z 192 (M<sup>+</sup>) and fragment ions (e.g., loss of Cl or OCH3 groups).
  • UV-Vis : Monitor π→π* transitions (~250–300 nm) to study conjugation effects .

Q. Advanced: How should researchers address contradictions in toxicological data for chlorinated naphthalene derivatives like this compound?

Answer:

  • Risk of Bias (RoB) Assessment : Use structured tools (Table C-6/C-7) to evaluate study design, randomization, and outcome reporting. Studies with ≥3 "Yes" responses in RoB questionnaires qualify as high-confidence .
  • Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 oxidation) and reactive intermediates (e.g., epoxides) that may explain species-specific toxicity .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies between in vitro and in vivo data .

Q. Basic: What inclusion criteria should guide literature reviews for this compound’s environmental fate?

Answer:
Prioritize studies meeting:

  • Exposure Routes : Inhalation, oral, dermal, or environmental media (air/water/soil) .
  • Health Outcomes : Systemic effects (hepatic, renal, respiratory) or biomarkers of exposure (e.g., urinary metabolites) .
  • Study Types : Peer-reviewed articles, government reports, or translated non-English studies with robust methodology .

Q. Advanced: How can researchers design experiments to elucidate the metabolic activation of this compound in mammalian systems?

Answer:

  • In vitro Models : Use hepatic microsomes (human/rodent) with NADPH cofactor to identify Phase I metabolites (e.g., hydroxylated or dechlorinated products).
  • Analytical Workflow : LC-HRMS/MS coupled with isotopic labeling tracks metabolic pathways.
  • Toxicogenomics : RNA-seq or CRISPR screens can pinpoint genes (e.g., CYP450 isoforms) involved in bioactivation .

Q. Basic: What are the key physicochemical properties of this compound relevant to environmental persistence?

Answer:

  • LogP : ~3.5 (moderate hydrophobicity, predicts soil adsorption).
  • Vapor Pressure : ~0.01 mmHg at 25°C (low volatility, favoring aqueous phase).
  • Hydrolysis Half-Life : Stable under neutral pH; degrades in alkaline conditions .

Q. Advanced: What strategies mitigate confounding variables in ecotoxicological studies of this compound?

Answer:

  • Randomization : Assign test organisms to exposure groups using stratified randomization by weight/age.
  • Controls : Include solvent controls (e.g., DMSO) and reference toxicants (e.g., CuSO4).
  • Statistical Power : Use ANOVA with post-hoc tests (α=0.05) and ≥3 replicates to detect ≥20% effect size .

Q. Basic: How can researchers validate the purity of synthesized this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ=254 nm) and ≥95% peak area purity.
  • Elemental Analysis : Match C, H, Cl, O percentages to theoretical values (e.g., C: 68.3%, H: 4.4%).
  • Melting Point : Compare observed mp (~85–87°C) to literature values .

Q. Advanced: What computational tools predict the photodegradation pathways of this compound in aquatic environments?

Answer:

  • Quantum Chemistry Software : Gaussian or ORCA simulates UV-induced bond cleavage. Key reactions include:
    • C-Cl bond dissociation energy (~70 kcal/mol) under UVB light.
    • Methoxy group oxidation to quinones.
  • Environmental Fate Models : EPI Suite estimates half-lives in water (t1/2 ~100 hours under sunlight) .

Properties

IUPAC Name

1-chloro-4-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJJGFWMWLNSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345645
Record name 1-Chloro-4-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10443-43-3
Record name 1-Chloro-4-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Chloro-4-methoxynaphthalene
1-Chloro-4-methoxynaphthalene
1-Chloro-4-methoxynaphthalene
1-Chloro-4-methoxynaphthalene
1-Chloro-4-methoxynaphthalene
1-Chloro-4-methoxynaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.